molecular formula C12H15N5O2 B5023415 4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid

4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid

Cat. No. B5023415
M. Wt: 261.28 g/mol
InChI Key: LBMABLLGLVHDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid” is a derivative of 1,3,5-triazine . These compounds are known for their biological activity, exhibiting properties such as antimicrobial, anti-cancer, and anti-viral activities .


Synthesis Analysis

The synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives can be achieved by conventional methods or using microwave irradiation . The process involves the replacement of chloride ions in cyanuric chloride, yielding several variants of 1,3,5-triazine derivatives . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride with 4-aminobenzoic acid . This reaction can be carried out in the presence of sodium carbonate, which acts as an acid scavenger for the liberated hydrochloric acid .

Mechanism of Action

While the specific mechanism of action for “4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid” is not mentioned in the available resources, it’s known that 1,3,5-triazine derivatives exhibit various biological activities. Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Future Directions

The future research directions for “4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities. Given their antimicrobial, anti-cancer, and anti-viral properties, these compounds could be investigated for potential therapeutic applications .

properties

IUPAC Name

4-[(6-amino-4,4-dimethyl-1H-1,3,5-triazin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(17-12)14-8-5-3-7(4-6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMABLLGLVHDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC=C(C=C2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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